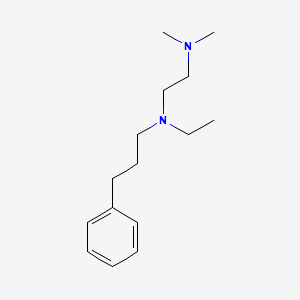

N-ethyl-N',N'-dimethyl-N-(3-phenylpropyl)-1,2-ethanediamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-N',N'-dimethyl-N-(3-phenylpropyl)-1,2-ethanediamine typically involves complex reaction sequences. For instance, a novel synthesis technology designed for structurally related compounds emphasizes chlorination, condensation, hydrolysis, and further condensation reactions, highlighting the complexity and the careful planning required to synthesize these types of chemicals efficiently and with high yields (Lan-xiang, 2011).

Molecular Structure Analysis

Molecular structure analyses often utilize techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. Studies on similar compounds reveal intricate details about intramolecular interactions, such as the stacking of aromatic rings within the coordination sphere of platinum(II) complexes, which can significantly influence the compound's properties and reactivity (Goto et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-ethyl-N',N'-dimethyl-N-(3-phenylpropyl)-1,2-ethanediamine can be diverse, including hydrolysis and interactions with other molecules. The reactivity and the outcomes of these reactions are often studied through spectroscopic methods and by analyzing the chemical products formed under various conditions. For example, the hydrolysis reactions of platinum(II) complexes containing ethylenediamine derivatives have been thoroughly investigated to understand the formation of hydrolyzed products and their properties (Rochon et al., 1992).

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and stability, are crucial for understanding how a compound behaves in different environments and for its handling and storage. The synthesis and analysis of related compounds reveal that thermal stability and solubility can vary significantly, influenced by the molecular structure and the presence of specific functional groups (Karadağ & Destegül, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH sensitivity, and potential for forming complexes with metals or other organic compounds, are essential for the practical application and understanding of the compound's behavior in chemical reactions. Detailed studies on related compounds, focusing on their reactivity and interactions with various chemicals, provide insights into their potential applications and chemical behaviors (Singh et al., 2013).

Wissenschaftliche Forschungsanwendungen

Non-Aqueous Titration of Phenolic Compounds

This study reviews methods for the titration of weak acids, discussing the suitability of solvents and titrants for phenolic substances. Although ethylenediamine was considered for solvent purposes, it was deemed unsuitable due to toxicity and unpleasant use, leading to the preference for dimethylformamide. The research underscores the intricacies of choosing appropriate chemical agents for titration processes in scientific research, highlighting the ongoing need for safer and more effective substances in laboratory settings (Allen & Geddes, 1957).

Ethylene and Fruit Preservation

The role of 1-methylcyclopropene (1-MCP) on fruits and vegetables showcases the significance of ethylene in ripening and senescence processes. This review elaborates on the commercial application of 1-MCP to improve the quality of agricultural products, illustrating how advancements in chemical applications can enhance food preservation techniques (Watkins, 2006).

Novel Brominated Flame Retardants

Research on the occurrence of novel brominated flame retardants in various environments highlights the environmental fate and toxicity of these substances. This critical review points to the need for further study on their occurrence and impacts, suggesting a gap in understanding the broader implications of chemical compounds on health and safety (Zuiderveen, Slootweg, & de Boer, 2020).

Eigenschaften

IUPAC Name |

N'-ethyl-N,N-dimethyl-N'-(3-phenylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-4-17(14-13-16(2)3)12-8-11-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYPVKPDOCXGLEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4614070.png)

![1-(2-methoxyethyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4614076.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4614082.png)

![4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B4614106.png)

![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4614120.png)

![methyl 2-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4614122.png)

![4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614124.png)

![N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4614132.png)

![N-3-pyridinyl-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4614135.png)

![3,5-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4614138.png)

![1-[4-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5-pyrimidinyl]ethanone](/img/structure/B4614160.png)